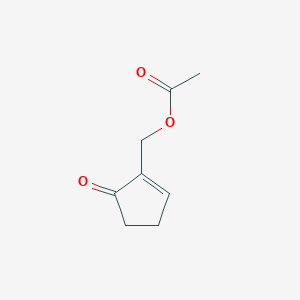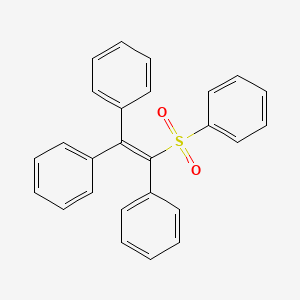
1,2,2-Triphenylethenylsulfonylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2-Triphenylethenylsulfonylbenzene is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, along with three phenyl groups attached to an ethylene moiety. The compound’s molecular formula is C26H20O2S, and it has a molecular weight of approximately 396.5 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Triphenylethenylsulfonylbenzene typically involves the reaction of triphenylethylene with sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2-Triphenylethenylsulfonylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives
Applications De Recherche Scientifique
1,2,2-Triphenylethenylsulfonylbenzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,2-Triphenylethenylsulfonylbenzene involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,2-Triphenylethylene: Similar structure but lacks the sulfonyl group.
Triphenylmethane: Contains three phenyl groups attached to a central carbon atom.
Diphenylsulfone: Contains two phenyl groups attached to a sulfone moiety.
Uniqueness
1,2,2-Triphenylethenylsulfonylbenzene is unique due to the presence of both the sulfonyl group and the ethylene moiety, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds .
Propriétés
Numéro CAS |
41946-66-1 |
|---|---|
Formule moléculaire |
C26H20O2S |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
[2-(benzenesulfonyl)-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C26H20O2S/c27-29(28,24-19-11-4-12-20-24)26(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H |
Clé InChI |
LRKIMQMCYNSPJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



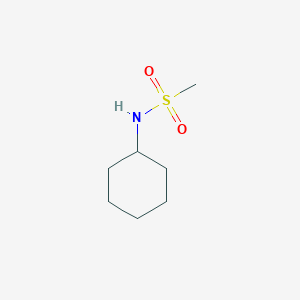
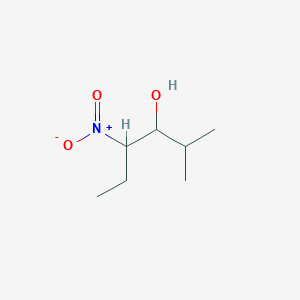

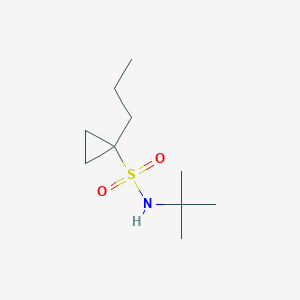
![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)

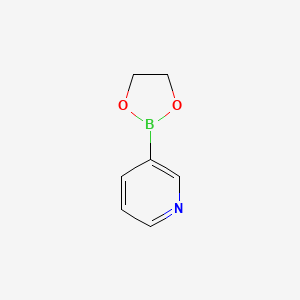
![5,5,7,7-Tetramethyl-3-(2-nitrophenyl)-4-oxidofuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B14000947.png)
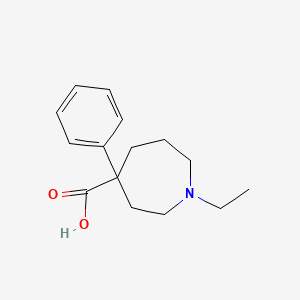
![2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B14000949.png)
![N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14000955.png)
